3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid
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Overview
Description
3-Azabicyclo[331]non-6-ene-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid typically involves the reduction of dinitrobenzenes followed by a Mannich reaction with formaldehyde and amino acids . Another method involves the bridged-Ritter reaction, where a nitrile reagent reacts with a cyclic precursor to yield a cyclic imine product . The reaction conditions can be controlled to obtain different stereoisomers of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include potassium borohydride for reduction, concentrated sulfuric acid for the bridged-Ritter reaction, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted bicyclic compounds. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic framework can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.3.1]nonane Derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached to the bicyclic framework.
Bicyclo[3.3.1]nonane Derivatives: These compounds lack the nitrogen atom but have similar structural features and are used in similar applications.
Uniqueness
3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid is unique due to the presence of the nitrogen atom within the bicyclic framework, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-azabicyclo[3.3.1]non-6-ene-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c11-9(12)10-5-7-2-1-3-8(4-7)6-10/h1-2,7-8H,3-6H2,(H,11,12) |
InChI Key |
XJXGQAWMPWPJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CC1CN(C2)C(=O)O |
Origin of Product |
United States |
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